molecular formula C17H32N2O4 B2430496 tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate CAS No. 292135-37-6

tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate

Cat. No.: B2430496
CAS No.: 292135-37-6
M. Wt: 328.453
InChI Key: VTEHEKRHTCKDFA-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 292135-37-6. It has a molecular weight of 328.45 . The tert-butyloxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C17H32N2O4 . For a more detailed molecular structure analysis, X-ray diffraction studies can be useful .


Chemical Reactions Analysis

The BOC group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 328.45 . It should be stored in a refrigerated environment . More specific properties like melting point, boiling point, and density would require additional resources for accurate information.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Biologically Active Intermediates : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as a crucial intermediate in biologically active compounds such as crizotinib. The compound is obtained through a multi-step synthesis starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing its significance in the synthesis of complex molecules (Kong et al., 2016).

  • Structural Elucidation and Analysis : The molecular and crystal structures of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate are detailed, highlighting its crystalline properties and bond lengths and angles typical for this type of piperazine-carboxylate, which can be crucial for its applications in various fields (Mamat, Flemming, & Köckerling, 2012).

Application in Organic Synthesis

  • Synthesis of Alkaloids and Amino Acid Esters : The compound demonstrates its versatility as a building block in the enantioselective synthesis of biologically active alkaloids and cyclic amino acid esters. It highlights its potential in creating structurally diverse small molecules for biological and medicinal studies (Passarella et al., 2005; Marin et al., 2004).

  • Synthesis of Quinazolone and Schiff Base Compounds : Tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material in synthesizing quinazolone and Schiff base compounds, underlining its role in creating complex molecules for potential industrial applications (Xiao-kai, 2013; Çolak et al., 2021).

Chemical Transformation and Structural Insights

  • X-ray Studies and Molecular Packing : Detailed X-ray studies of certain derivatives reveal specific molecular structures and packing, contributing valuable information about the compound's behavior in crystalline form and its potential applications based on its structural properties (Didierjean et al., 2004).

  • Characterization and Molecular Structure Analysis : Comprehensive characterization and molecular structure analysis of various derivatives provide insights into their chemical properties, stability, and potential applications in different domains, such as antibacterial and antifungal activities (Kulkarni et al., 2016; Mamat et al., 2012).

Mechanism of Action

Target of Action

It is known that similar compounds, such as tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, are used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

It is known that similar compounds are used in the synthesis of dipeptides . The compound could potentially interact with its targets to facilitate peptide bond formation, a crucial step in dipeptide synthesis .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids. The synthesis of dipeptides is a crucial process in biochemistry, as these small proteins play various roles in biological systems, including acting as building blocks for larger proteins .

Pharmacokinetics

Similar compounds are known to be soluble in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), but are partially miscible in water and immiscible in diethyl ether, ethyl acetate, and hexane . These properties could potentially influence the compound’s bioavailability.

Result of Action

The result of the compound’s action is the synthesis of dipeptides . Dipeptides are crucial in various biological processes, including protein synthesis. Therefore, the compound’s action could potentially influence these processes.

Action Environment

The action of the compound could be influenced by various environmental factors. For instance, the solubility of the compound in various solvents could influence its efficacy and stability . Additionally, the compound’s reactivity could be influenced by the presence of other reactive groups in the reaction environment .

Properties

IUPAC Name

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O4/c1-16(2,3)22-14(20)18-10-7-13-8-11-19(12-9-13)15(21)23-17(4,5)6/h13H,7-12H2,1-6H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEHEKRHTCKDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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